Cas no 2137601-47-7 (5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid)

5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a pyridine-substituted oxazole core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or pharmacophore. The presence of both pyridine and oxazole moieties enhances its potential for forming hydrogen bonds and coordinating with metal ions, making it useful in ligand design. The isopropyl group contributes to lipophilicity, influencing solubility and bioavailability. Its well-defined chemical properties facilitate precise modifications, supporting its use in the development of bioactive molecules.
5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid structure
2137601-47-7 structure
Product Name:5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid
CAS No:2137601-47-7
MF:C12H12N2O3
MW:232.235282897949
CID:6512286
PubChem ID:165454648
Update Time:2025-06-07

5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137601-47-7
    • 5-(propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid
    • EN300-717076
    • 5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid
    • Inchi: 1S/C12H12N2O3/c1-7(2)11-9(12(15)16)10(14-17-11)8-3-5-13-6-4-8/h3-7H,1-2H3,(H,15,16)
    • InChI Key: WPBVFSARWUUUQD-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(=O)O)C(C2C=CN=CC=2)=N1)C(C)C

Computed Properties

  • Exact Mass: 232.08479225g/mol
  • Monoisotopic Mass: 232.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 76.2Ų

5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717076-1.0g
5-(propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid
2137601-47-7
1g
$0.0 2023-06-06

Additional information on 5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid

Introduction to 5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2137601-47-7)

5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2137601-47-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a unique structural framework composed of an oxazole ring linked to a propanyl group and a pyridine moiety. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for further investigation in drug discovery and therapeutic development.

The compound's structure consists of a five-membered oxazole ring, which is characterized by the presence of two nitrogen atoms at positions 1 and 2. This nitrogen-rich scaffold is known to contribute to the compound's ability to interact with biological targets, particularly enzymes and receptors. The oxazole ring is further substituted at position 3 with a pyridin-4-yl group, which introduces additional electronic and steric effects that can modulate the compound's pharmacological profile. Additionally, the carboxylic acid functionality at position 4 provides a site for further derivatization, enabling the synthesis of analogs with enhanced biological activity.

The propan-2-yl group at position 5 adds another layer of complexity to the molecule, influencing its solubility, metabolic stability, and interaction with biological systems. This structural feature is particularly relevant in the context of drug design, as it can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo. The combination of these structural elements makes 5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid a promising scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. Studies have suggested that the oxazole ring and pyridine moiety may engage in hydrogen bonding or π-stacking interactions with key residues in protein targets, while the carboxylic acid group can participate in salt bridge formation or coordinate with metal ions. These insights have guided the design of derivatives with improved affinity and selectivity.

In addition to its potential as a lead compound for drug development, 5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid has been explored in various biochemical assays to evaluate its biological activity. Preliminary studies have indicated that this compound exhibits inhibitory effects against certain enzymes implicated in inflammatory pathways. The pyridine substituent appears to play a crucial role in modulating these interactions, suggesting that further optimization could lead to more potent inhibitors.

The synthesis of 5-(Propan-2-yl)-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid has been achieved through multi-step organic reactions involving cyclization, alkylation, and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also provide scalable routes for producing larger quantities of the compound for further research.

The pharmacokinetic properties of 5-(Propan-2-yl)-3-(pyridin-4-y l)-1,2-o xazole -4-carboxylic acid are also under investigation. Initial pharmacokinetic studies suggest that the compound exhibits moderate solubility in aqueous media and reasonable bioavailability when administered orally. These characteristics are favorable for developing it into a viable therapeutic agent. However, further studies are needed to fully characterize its metabolic pathways and potential side effects.

Future research directions for 5-(Propan -2 - yl ) -3 -( py ridin -4 - y l ) -1 , 2 - o x azole -4 -carboxylic acid include exploring its potential applications in treating neurological disorders and chronic inflammatory conditions. The oxazole-pyridine scaffold is known to interact with receptors and enzymes involved in these diseases, making it an attractive target for medicinal chemists. Additionally, investigating its mechanism of action will provide critical insights into how it affects disease pathways and could guide the development of next-generation drugs.

The growing interest in heterocyclic compounds like 5-(Propan -2 - yl ) -3 -( py ridin -4 - y l ) -1 , 2 - o x azole -4-carboxylic acid underscores their importance in modern drug discovery. These molecules offer unique structural features that can be tailored to interact with specific biological targets effectively. As research continues to uncover new applications for this class of compounds, their potential as therapeutic agents will likely expand significantly.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd